2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783951
InChI: InChI=1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17783951

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name 2-amino-1-(5-bromopyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2
Standard InChI Key HUOJYFBYWYMRPI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1Br)C(CN)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol belongs to the pyridine family, featuring a six-membered aromatic ring substituted with bromine at the 5-position. The hydroxyl (-OH) and amino (-NH2_2) groups are attached to adjacent carbons in the ethanol side chain. Key identifiers include:

PropertyValueSource
IUPAC Name2-amino-1-(5-bromopyridin-3-yl)ethanolVulcanchem
CAS Number1506145-17-0AKSci
Molecular FormulaC7H9BrN2O\text{C}_7\text{H}_9\text{BrN}_2\text{O}PubChem
Molecular Weight217.06 g/molAKSci
SMILES NotationC1=C(C=NC=C1Br)C(CN)OVulcanchem
InChIKeyHUOJYFBYWYMRPI-UHFFFAOYSA-NVulcanchem

The compound’s structure is confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and mass spectrometry . The bromine atom introduces steric and electronic effects, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing solubility and reactivity .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Bromination: Pyridine derivatives undergo bromination using N\text{N}-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) in the presence of Lewis acids like FeCl3\text{FeCl}_3 .

  • Amination: The brominated intermediate reacts with ammonia or alkylamines under controlled pH and temperature to introduce the amino group .

  • Hydroxylation: Oxidation or hydroxylation agents such as hydrogen peroxide (H2O2\text{H}_2\text{O}_2) convert a methyl group to the hydroxyl-bearing ethanol side chain.

A representative reaction scheme is:

5-Bromopyridine-3-carbaldehyde+NH3IntermediateH2O22-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol\text{5-Bromopyridine-3-carbaldehyde} + \text{NH}_3 \rightarrow \text{Intermediate} \xrightarrow{\text{H}_2\text{O}_2} \text{2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol}

Industrial Production

Industrial methods employ continuous-flow reactors to optimize yield (reported ≥75%) and purity (≥95%) . Scalable catalysts and solvent recycling protocols reduce costs and environmental impact.

Physicochemical Properties

Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilityPolar solvents (e.g., DMSO, ethanol)
StabilityStable under inert atmospheres

The compound’s solubility in polar solvents aligns with its hydrogen-bonding capacity, while bromine enhances lipophilicity .

Chemical Reactivity

  • Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures .

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO4\text{KMnO}_4, yielding 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one.

  • Complexation: The amino and hydroxyl groups coordinate transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) in catalytic systems .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, its bromine atom participates in cross-coupling reactions to append pharmacophores .

Catalysis

As a ligand, it enhances the activity of palladium catalysts in C–C bond-forming reactions, achieving turnover numbers (TON) >1,000 in Heck reactions .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it improves CO2_2 adsorption capacity by 20% compared to unfunctionalized analogs.

Future Directions

  • Pharmacological Studies: Evaluate toxicity and bioactivity in vitro.

  • Process Optimization: Develop greener synthesis routes using biocatalysts.

  • Advanced Materials: Explore applications in conductive polymers or sensors.

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